molecular formula C8H6N2O3S B1606724 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-75-4

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1606724
CAS No.: 21762-75-4
M. Wt: 210.21 g/mol
InChI Key: OOICZQBVVODNDJ-UHFFFAOYSA-N
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Description

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. This compound is characterized by the presence of a nitro group at the seventh position and a thiazinone ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a multi-step process. One common method is the copper-catalyzed cascade reaction. This method involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with thioacetic acid (AcSH) through an SN2/deacetylation/coupling process . The reaction conditions often include the use of a copper catalyst, typically copper(I) iodide, in the presence of a base such as potassium carbonate, under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is primarily studied for its antibacterial properties . Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Mycobacterium tuberculosis8

The mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting specific enzymes, leading to compromised cell integrity and death.

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate in the synthesis of herbicides. Its stability and reactivity make it valuable for developing effective weed management solutions in crops. The compound's role in enhancing herbicidal efficacy is a subject of ongoing research.

Analytical Chemistry

This compound is utilized as a reagent in various analytical techniques. It aids in the detection and quantification of other substances in complex mixtures, which is crucial for environmental monitoring and quality control in pharmaceuticals.

Material Science

In material science, this compound is applied in the development of polymers and coatings. Its unique properties contribute to enhancing material durability and resistance to environmental factors, making it suitable for various industrial applications.

Environmental Studies

The compound is also explored in environmental research to assess the impact of pollutants. Understanding its behavior in different environments helps scientists develop strategies to mitigate environmental challenges.

Antibacterial Efficacy

A study assessing the antibacterial efficacy of various compounds highlighted the superior activity of this compound compared to traditional antibiotics. The low MIC values indicate its potential as an alternative treatment option for resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays using the NIH/3T3 cell line revealed that this compound exhibits low toxicity at therapeutic concentrations. The IC50 value was determined to be greater than 100 µM, suggesting a favorable safety profile for potential therapeutic applications.

CompoundIC50 (µM)
This compound>100

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the nitro group at the seventh position. This structural feature contributes to its distinct reactivity and biological activity compared to other benzothiazinones .

Biological Activity

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazinone class. Its unique structure, characterized by a nitro group at the seventh position and a thiazine ring, positions it as a significant candidate for various biological applications, particularly in the field of antimicrobial research.

  • Molecular Formula : C8_8H6_6N2_2O3_3S
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 71793-51-6

This compound primarily acts as an antitubercular agent . It inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition leads to the disruption of mycobacterial growth and survival.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent :

  • Antitubercular Activity :
    • The compound has shown significant activity against Mycobacterium tuberculosis, with studies indicating IC50_{50} values in low micromolar ranges. This suggests that it may be effective in treating tuberculosis, especially strains resistant to conventional therapies .
  • Anticonvulsant Activity :
    • In a study evaluating various derivatives of benzothiazinones, 7-nitro derivatives exhibited anticonvulsant properties when tested using the maximal electroshock (MES) test and rotarod test in animal models .
  • Antimicrobial Spectrum :
    • The compound has been tested against a variety of bacterial strains, demonstrating broad-spectrum antimicrobial properties. Its efficacy against Gram-positive and Gram-negative bacteria positions it as a versatile therapeutic candidate .

Case Studies

Several case studies have documented the biological effects of 7-nitro derivatives:

  • Study on Antimicrobial Properties : A series of synthesized compounds based on 7-nitro derivatives were evaluated for their antimicrobial activity using the disc diffusion method. Results indicated that modifications at specific positions significantly enhanced activity against various pathogens .
  • Pharmacokinetics and Toxicity : Research into the pharmacokinetics of benzothiazinones suggests that while they exhibit potent biological activity, concerns regarding toxicity due to the nitro group remain an area for further investigation .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50_{50} (µM)Notes
This compoundAntitubercularLowEffective against M. tuberculosis
BTZ043AntitubercularModerateSimilar mechanism, different structure
PBTZ169 (macozinone)AntitubercularLowAdvanced clinical trials

Properties

IUPAC Name

7-nitro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOICZQBVVODNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327292
Record name NSC642713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21762-75-4
Record name NSC642713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-5-nitrobenzenethiol (1.72 g, 10.11 mmol) in tetrahydrofuran (10 mL) was added sodium bicarbonate (2.80 g, 33.4 mmol) as a solution in water (40.0 mL). To this dark red solution was added 2-chloroacetyl chloride (0.885 mL, 11.12 mmol). The resulting mixture, which turned faint red, was then stirred at room temperature overnight. The mixture was then diluted with water and extracted three time with dichloromethane . The combined organics were dried, filtered, concentrated, and then chromatographed in 10% ethyl acetate in dichloromethane, giving the desired product (1.02 g, 48.0%). 1H NMR (DMSO-d6) δ 11.17 (s, 1H), 8.24 (d, J=2.7 Hz, 1H), 8.07 (dd, J=9.0, 2.7 Hz, 1H), 7.13 (d, J=9.0 Hz, 1H), 3.60 (s, 2H); MS-EI: (m/z, %) 210 (M+, 100), 181 (40), 131 (46).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.885 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-5-nitrobenzenethiol (Step 1, 29 g, 139.8 mmol) and potassium carbonate (115.93 g, 838.8 mmol) in dry DMF (150 mL) is added methyl bromoacetate (15.88 mL, 167.8 mmol). The reaction mixture is heated at 50° C. for 16 h at which time the reaction is quenched with ice and water (50 mL). The precipitate is filtered and dried under high vacuum to give the title compound as a yellow solid (21.69 g, 74%), MS m/z 211.5 (M+H)+.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
115.93 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.88 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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